molecular formula C15H33IS B14475812 Dodecyl(ethyl)methylsulfanium iodide CAS No. 65955-45-5

Dodecyl(ethyl)methylsulfanium iodide

Katalognummer: B14475812
CAS-Nummer: 65955-45-5
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: ARJMGEOMIVYGLN-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dodecyl(ethyl)methylsulfanium iodide is a quaternary ammonium compound with a long alkyl chain. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its ability to form micelles in aqueous solutions, making it useful in detergents, emulsifiers, and other applications where surface activity is required.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dodecyl(ethyl)methylsulfanium iodide can be synthesized through the alkylation of dodecyl sulfide with ethyl iodide and methyl iodide. The reaction typically involves the following steps:

    Alkylation of Dodecyl Sulfide: Dodecyl sulfide is reacted with ethyl iodide in the presence of a base such as sodium hydroxide to form dodecyl(ethyl)sulfide.

    Further Alkylation: The dodecyl(ethyl)sulfide is then reacted with methyl iodide to form this compound.

The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction of the reactants. The product is then purified using industrial-scale distillation and crystallization techniques to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Dodecyl(ethyl)methylsulfanium iodide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, sodium chloride, and sodium bromide. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or peracids are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

    Nucleophilic Substitution: The major products are the corresponding sulfanium salts with different anions.

    Oxidation: The major products are sulfoxides or sulfones.

    Reduction: The major product is dodecyl(ethyl)methylsulfide.

Wissenschaftliche Forschungsanwendungen

Dodecyl(ethyl)methylsulfanium iodide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of dodecyl(ethyl)methylsulfanium iodide primarily involves its surfactant properties. The long alkyl chain interacts with hydrophobic surfaces, while the charged sulfanium group interacts with water molecules. This dual interaction allows the compound to reduce surface tension and form micelles, which can encapsulate hydrophobic molecules and facilitate their solubilization in aqueous solutions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dodecyltrimethylammonium Bromide: Similar in structure but with a different halide ion.

    Cetyltrimethylammonium Chloride: Has a longer alkyl chain and different halide ion.

    Tetradecyltrimethylammonium Bromide: Similar structure with a different alkyl chain length and halide ion.

Uniqueness

Dodecyl(ethyl)methylsulfanium iodide is unique due to its specific combination of alkyl chain length and the presence of both ethyl and methyl groups on the sulfanium ion. This unique structure imparts specific surfactant properties that can be tailored for particular applications, making it a versatile compound in various fields .

Eigenschaften

CAS-Nummer

65955-45-5

Molekularformel

C15H33IS

Molekulargewicht

372.4 g/mol

IUPAC-Name

dodecyl-ethyl-methylsulfanium;iodide

InChI

InChI=1S/C15H33S.HI/c1-4-6-7-8-9-10-11-12-13-14-15-16(3)5-2;/h4-15H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

ARJMGEOMIVYGLN-UHFFFAOYSA-M

Kanonische SMILES

CCCCCCCCCCCC[S+](C)CC.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.